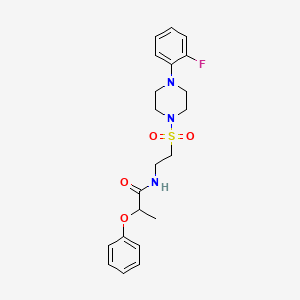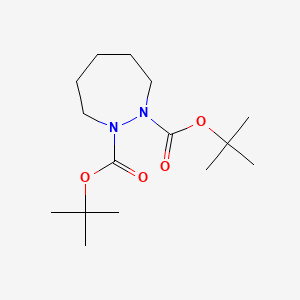
N-((5-(チオフェン-2-イル)ピリジン-3-イル)メチル)チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and pyridine moieties in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
科学的研究の応用
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that the negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting that they may interfere with biochemical pathways involved in cell proliferation and survival.
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity , suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The action, efficacy, and stability of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and ability to cross cell membranes. Temperature, ionic strength, and the presence of other molecules can also affect the compound’s stability and interactions with its targets .
生化学分析
Biochemical Properties
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in oxidative stress responses, contributing to its antioxidant activity . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . Furthermore, it can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained anti-inflammatory and antioxidant effects, although the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and inflammatory processes . For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production within cells.
Transport and Distribution
The transport and distribution of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution within tissues. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses . The precise localization of the compound within cells can determine its efficacy in modulating specific biochemical pathways and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
-
Step 1: Synthesis of 5-(thiophen-2-yl)pyridine
Reagents: Thiophene-2-boronic acid, 3-bromopyridine
Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C
Reaction: Suzuki-Miyaura coupling to form 5-(thiophen-2-yl)pyridine
-
Step 2: Formation of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)amine
Reagents: 5-(thiophen-2-yl)pyridine, formaldehyde, ammonium chloride
Conditions: Acidic medium, temperature around 60-80°C
Reaction: Reductive amination to form the intermediate amine
-
Step 3: Synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
Reagents: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)amine, thiophene-2-sulfonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C
Reaction: Nucleophilic substitution to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamide reduced to thiophene-2-amine.
Substitution: Various substituted thiophene or pyridine derivatives.
類似化合物との比較
Similar Compounds
Thiophene-2-sulfonamide: Lacks the pyridine ring, resulting in different chemical and biological properties.
5-(Thiophen-2-yl)pyridine:
N-(Thiophen-2-yl)pyridin-3-yl)amine: Similar structure but without the sulfonamide group, leading to different biological activity.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of thiophene, pyridine, and sulfonamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZJSZOGJYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2539544.png)

![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2539552.png)
![ethyl 5-(4-phenyloxane-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)



